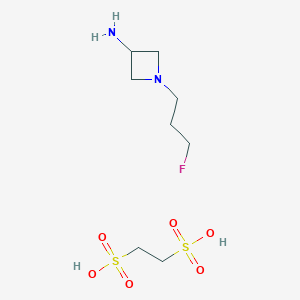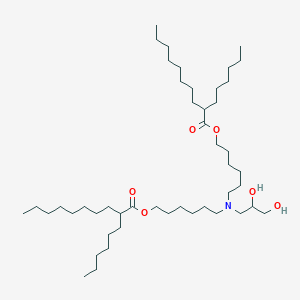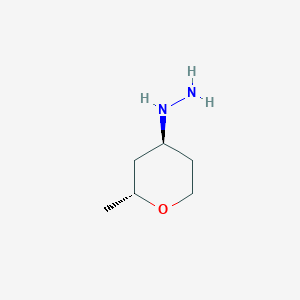
1-(3-Fluoropropyl)azetidin-3-amine ethane-1,2-disulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluoropropyl)azetidin-3-amine ethane-1,2-disulfonate is a chemical compound with the molecular formula C8H19FN2O6S2 and a molecular weight of 322.37 g/mol . This compound is known for its unique structure, which includes a fluoropropyl group attached to an azetidin-3-amine core, and is further stabilized by ethane-1,2-disulfonate. It is often used as an intermediate in the synthesis of various pharmaceuticals and other chemical products .
Vorbereitungsmethoden
The synthesis of 1-(3-Fluoropropyl)azetidin-3-amine ethane-1,2-disulfonate typically involves multiple steps:
Starting Material: The process begins with the preparation of 1-(3-Fluoropropyl)azetidin-3-amine.
Reaction with Ethane-1,2-disulfonate: This intermediate is then reacted with ethane-1,2-disulfonate under controlled conditions to form the final product.
Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Analyse Chemischer Reaktionen
1-(3-Fluoropropyl)azetidin-3-amine ethane-1,2-disulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluoropropyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion . The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-Fluoropropyl)azetidin-3-amine ethane-1,2-disulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly in the synthesis of drugs targeting specific molecular pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Fluoropropyl)azetidin-3-amine ethane-1,2-disulfonate involves its interaction with specific molecular targets. The fluoropropyl group enhances its binding affinity to certain enzymes or receptors, thereby modulating their activity. The ethane-1,2-disulfonate moiety contributes to the compound’s stability and solubility, facilitating its biological activity .
Vergleich Mit ähnlichen Verbindungen
1-(3-Fluoropropyl)azetidin-3-amine ethane-1,2-disulfonate can be compared with other similar compounds such as:
1-(3-Fluoropropyl)azetidin-3-amine: Lacks the ethane-1,2-disulfonate group, which affects its stability and solubility.
Azetidin-3-amine derivatives: These compounds vary in their substituents, leading to differences in their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C8H19FN2O6S2 |
|---|---|
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
ethane-1,2-disulfonic acid;1-(3-fluoropropyl)azetidin-3-amine |
InChI |
InChI=1S/C6H13FN2.C2H6O6S2/c7-2-1-3-9-4-6(8)5-9;3-9(4,5)1-2-10(6,7)8/h6H,1-5,8H2;1-2H2,(H,3,4,5)(H,6,7,8) |
InChI-Schlüssel |
HNYSRSTXYPNNRY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1CCCF)N.C(CS(=O)(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 3-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13364321.png)
![Ethyl 2-({[(4-chlorobenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B13364323.png)

![5-Acetyl-4-(4-chlorophenyl)-6-methyl-2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]sulfanyl}nicotinonitrile](/img/structure/B13364331.png)


![1,3-benzodioxol-5-yl[1-(methoxymethyl)-1H-imidazol-2-yl]methanol](/img/structure/B13364344.png)

![3-[6-(2,3-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13364368.png)
![N-{4-amino-2-[(4-methylbenzyl)oxy]phenyl}acetamide](/img/structure/B13364373.png)
![(7-Bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2-(methylthio)nicotinate](/img/structure/B13364375.png)

